

Technical Support Center: Optimizing Span 20 Concentration for Emulsion Stability

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Compound of Interest

Compound Name: Sorbitan monododecanoate

Cat. No.: B1682155

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Span 20 to achieve maximum emulsion stability. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your formulation development.

Troubleshooting Guide

Issue 1: My emulsion is separating into layers (creaming or sedimentation).

Question: I've prepared an emulsion with Span 20, but the oil and water phases are separating over time. What is causing this and how can I fix it?

Answer: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) are common forms of emulsion instability.^[1] These phenomena are primarily driven by density differences between the two phases and can be influenced by several factors.

- Possible Cause: Incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system.
 - Solution: Span 20 has an HLB value of approximately 8.6, making it ideal for water-in-oil (W/O) emulsions.^[2] If you are creating an oil-in-water (O/W) emulsion, Span 20 should be blended with a high-HLB surfactant (like Tween 20, HLB = 16.7) to achieve the required HLB for your specific oil phase.^{[3][4]} You can calculate the required HLB of your oil phase and then determine the appropriate ratio of Span 20 to the co-surfactant.^[5]

- Possible Cause: Insufficient viscosity of the continuous phase.
 - Solution: Increasing the viscosity of the continuous phase can slow down the movement of the dispersed droplets, thereby reducing creaming or sedimentation.[1] Consider adding a thickening agent or rheology modifier that is compatible with your system. The relationship between viscosity and emulsion stability is a critical factor to consider.[6]
- Possible Cause: Large droplet size.
 - Solution: Larger droplets have a greater tendency to separate.[7] Optimizing your homogenization process (e.g., increasing mixing speed or time) can reduce the initial droplet size.[8] The smaller the dispersed particles, the more stable the system tends to be.[9]

Issue 2: The droplets in my emulsion are merging and growing larger (coalescence).

Question: Microscopic examination of my emulsion shows that the droplets are combining to form larger ones, leading to eventual phase separation. How can I prevent this?

Answer: Coalescence is an irreversible process where droplets merge, leading to a breakdown of the emulsion.[10] This indicates that the interfacial film created by the surfactant is not robust enough to prevent droplet fusion.

- Possible Cause: Insufficient emulsifier concentration.
 - Solution: The concentration of Span 20 (and any co-surfactant) may be too low to adequately cover the surface of all the droplets. A higher surfactant concentration is often necessary to optimize O/W emulsion stability.[11] Recommended usage levels for Span 20 in topical preparations are typically between 0.5-5%.[2]
- Possible Cause: Incompatible ingredients in the formulation.
 - Solution: Certain active ingredients or electrolytes can interfere with the stability of the emulsifier film.[12] It is important to assess the compatibility of all components in your formulation.
- Possible Cause: Improper processing temperature.

- Solution: For stable interfacial film formation, it's crucial that the oil and water phases are at the appropriate temperature during emulsification, especially if your formulation includes solid components that need to be melted.[\[12\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Span 20 for my emulsion?

A1: The optimal concentration of Span 20 is dependent on several factors, including the type of emulsion (W/O or O/W), the nature and volume of the oil phase, and the presence of other surfactants. A typical starting point for topical applications is in the range of 0.5-5%.[\[2\]](#) However, empirical testing is necessary to determine the ideal concentration for your specific formulation. A useful starting point for a 30% oil emulsion would be a 3% emulsifier blend.[\[3\]](#)

Q2: Can I use Span 20 as the sole emulsifier?

A2: Span 20, with its low HLB of 8.6, is most effective as a W/O emulsifier.[\[2\]](#) For O/W emulsions, it is highly recommended to use Span 20 in combination with a high-HLB emulsifier, such as Tween 20.[\[3\]](#) This combination allows you to fine-tune the overall HLB of your emulsifier system to match the requirements of your oil phase, leading to enhanced stability.[\[2\]](#)

Q3: How does Span 20 concentration affect droplet size?

A3: Generally, increasing the surfactant concentration leads to a decrease in the mean droplet size of the emulsion, up to a certain point.[\[11\]](#) This is because a higher concentration of emulsifier can more effectively stabilize the newly formed droplets during homogenization and prevent them from coalescing.

Q4: What is the role of the HLB value in emulsion stability?

A4: The Hydrophile-Lipophile Balance (HLB) is a critical factor in determining the stability of an emulsion. Each oil or oil blend has a "required HLB" for a stable emulsion. The HLB of your emulsifier or emulsifier blend should match this required HLB.[\[4\]](#) For blends of surfactants, the final HLB can be calculated as a weighted average of the individual surfactant HLB values.[\[13\]](#)

Q5: How can I assess the stability of my emulsion?

A5: Emulsion stability can be evaluated through various methods:

- Visual Observation: Monitoring for signs of creaming, sedimentation, or phase separation over time.
- Microscopy: Observing changes in droplet size and distribution.
- Particle Size Analysis: Using techniques like laser diffraction to quantitatively measure changes in droplet size distribution over time.[\[14\]](#)
- Zeta Potential Measurement: For O/W emulsions, a higher absolute zeta potential generally indicates greater stability due to electrostatic repulsion between droplets.
- Rheological Measurements: Monitoring changes in viscosity, as a stable emulsion will typically maintain its viscosity over time.[\[15\]](#)

Data Presentation

Table 1: Properties of Span 20

Property	Value	Reference
Chemical Name	Sorbitan Monolaurate	[2]
HLB Value	8.6	[2]
Typical Usage Level	0.5 - 5%	[2]
Primary Emulsion Type	Water-in-Oil (W/O)	[2]

Table 2: Example of HLB Calculation for a Span 20 and Tween 20 Blend

To achieve a desired HLB for an O/W emulsion, Span 20 (HLB = 8.6) can be blended with Tween 20 (HLB = 16.7). The final HLB of the blend is calculated using the following formula:

$$\text{HLB}_{\text{blend}} = (w_A \times \text{HLB}_A) + (w_B \times \text{HLB}_B)$$
[\[13\]](#)

Where:

- w_A and w_B are the weight fractions of surfactant A (Span 20) and B (Tween 20) respectively.
- $HLBA$ and $HLBB$ are the HLB values of surfactant A and B.

% Span 20 (w/w)	% Tween 20 (w/w)	Calculated HLB of Blend
100	0	8.6
75	25	10.6
50	50	12.7
25	75	14.7
0	100	16.7

Table 3: Effect of Surfactant Concentration on Emulsion Properties (Conceptual Data)

This table illustrates the general trend observed when varying the concentration of a suitable emulsifier blend. Actual values will depend on the specific formulation and processing conditions.

Emulsifier Blend Concentration (% w/w)	Mean Droplet Size (μm)	Zeta Potential (mV)	Stability Observation (after 1 month)
1	5.2	-25	Significant Creaming
3	1.8	-35	Slight Creaming
5	0.9	-45	Stable
7	0.8	-48	Stable

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using a Span 20/Tween 20 Blend

This protocol describes a general method for preparing an O/W emulsion. The specific ratio of Span 20 to Tween 20 should be determined based on the required HLB of the oil phase.

Materials:

- Oil Phase (e.g., mineral oil, vegetable oil)
- Aqueous Phase (e.g., deionized water)
- Span 20
- Tween 20
- High-shear homogenizer

Procedure:

- Prepare the Oil Phase: In a beaker, combine the oil phase and the calculated amounts of Span 20 and Tween 20. Heat the mixture to 70-75°C with gentle stirring until all components are dissolved and uniform.
- Prepare the Aqueous Phase: In a separate beaker, heat the aqueous phase to 70-75°C.
- Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer.
- Homogenization: Continue homogenization for 5-10 minutes, or until a uniform, milky-white emulsion is formed.
- Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 2: Evaluation of Emulsion Stability by Measuring Droplet Size

This protocol outlines the use of a laser diffraction particle size analyzer to monitor emulsion stability over time.

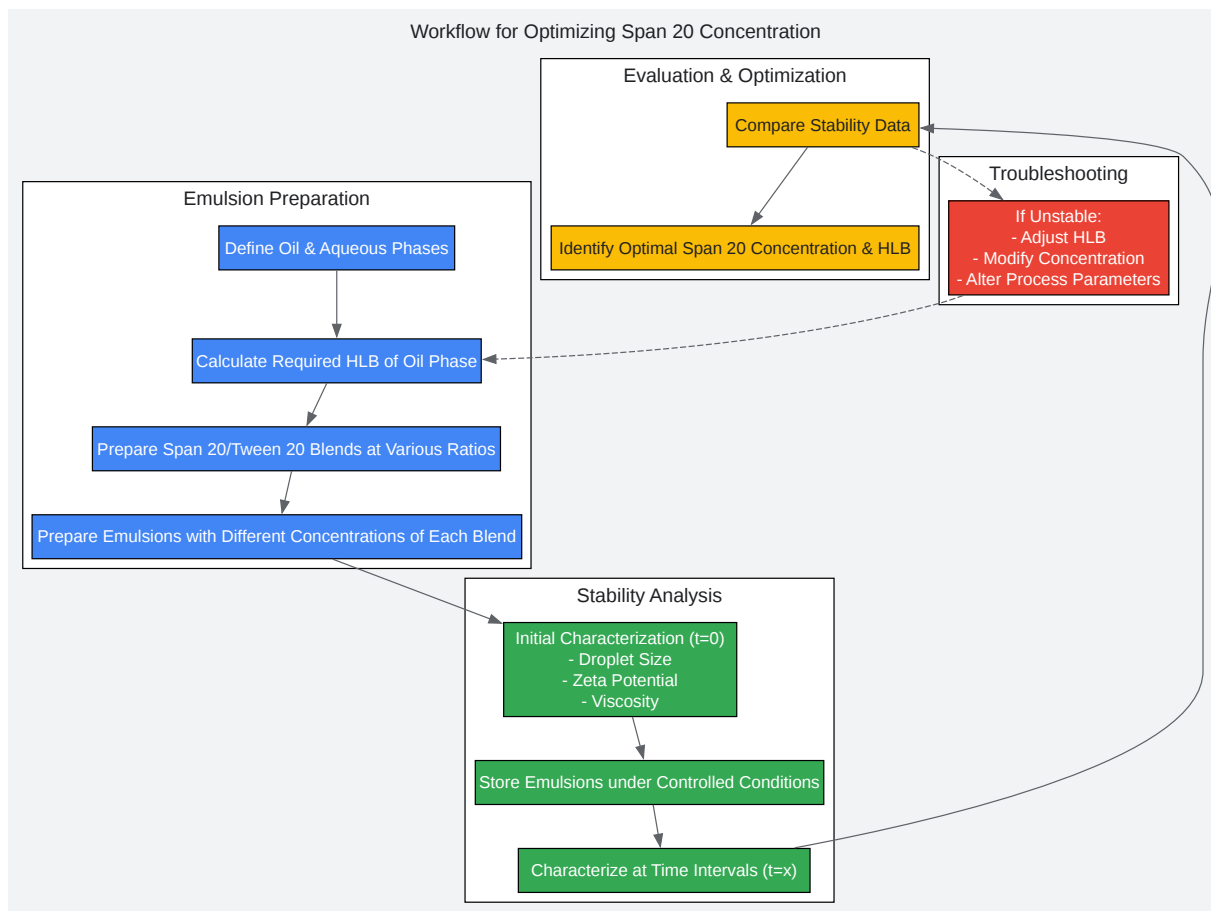
Instrumentation:

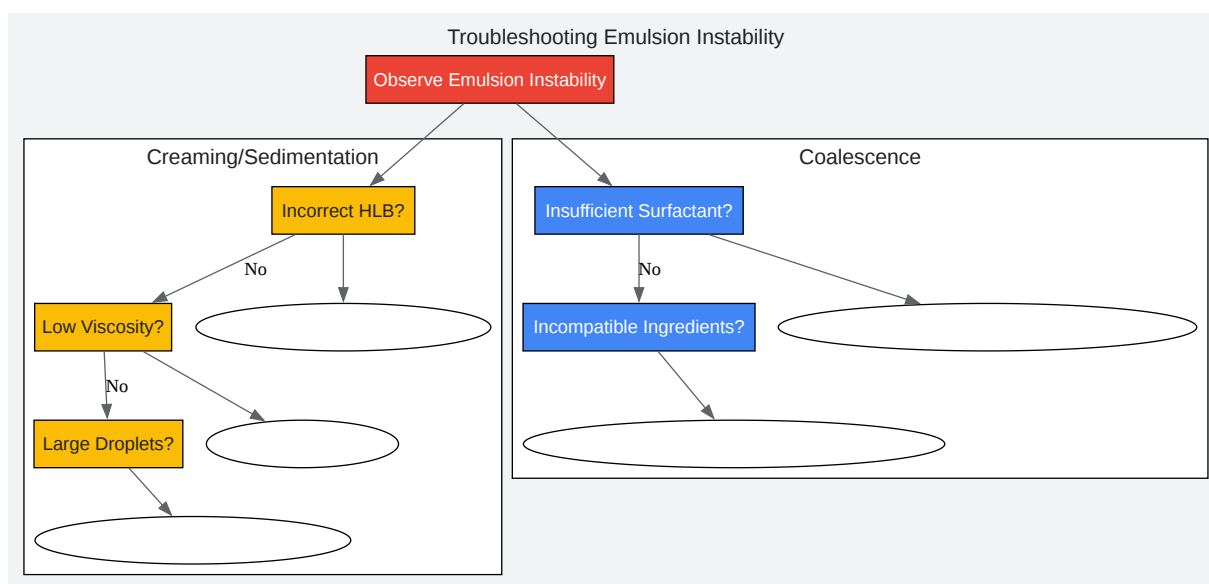
- Laser Diffraction Particle Size Analyzer

Procedure:

- Initial Measurement (Time 0):
 - Prepare the emulsion as described in Protocol 1.
 - Immediately after preparation, take a representative sample of the emulsion.
 - Disperse the sample in the analyzer's dispersion unit (typically deionized water) until the appropriate obscuration level is reached.
 - Measure the droplet size distribution. Record the mean droplet size (e.g., $D(v,0.5)$) and the span of the distribution.
- Long-Term Stability Measurement:
 - Store the emulsion under controlled conditions (e.g., room temperature, 40°C).
 - At predetermined time points (e.g., 1 week, 1 month, 3 months), gently resuspend the emulsion and repeat the measurement procedure from step 1.
- Data Analysis:
 - Compare the droplet size distributions and mean droplet sizes at different time points. A significant increase in the mean droplet size indicates coalescence and instability.

Visualizations





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